Cas no 6798-05-6 (2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one)

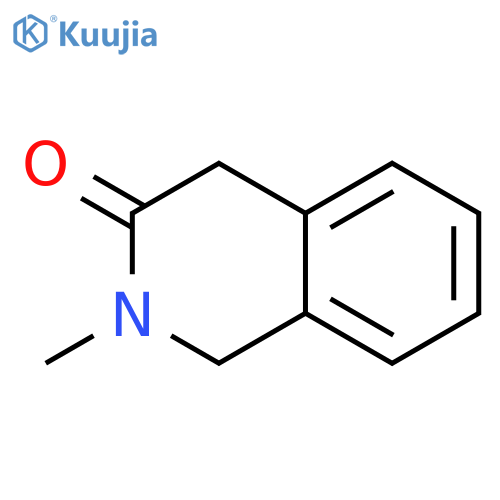

6798-05-6 structure

商品名:2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 化学的及び物理的性質

名前と識別子

-

- 1,4-dihydro-2-methyl-3(2H)-Isoquinolinone

- 2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

- DTXSID10461163

- 6798-05-6

- CHEMBL4520043

- AKOS022189436

- 2-methyl-1,4-dihydroisoquinolin-3-one

- MFCD13179353

- EN300-112585

- AT40537

- CN1CC2=CC=CC=C2CC1=O

- 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one

- SCHEMBL677618

-

- MDL: MFCD13179353

- インチ: InChI=1S/C10H11NO/c1-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-5H,6-7H2,1H3

- InChIKey: NVQVKXJHCXPXIL-UHFFFAOYSA-N

- ほほえんだ: CN1CC2=CC=CC=C2CC1=O

計算された属性

- せいみつぶんしりょう: 161.084063974g/mol

- どういたいしつりょう: 161.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 20.3Ų

2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB425320-10 g |

2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one; 95% |

6798-05-6 | 10 g |

€1,330.40 | 2023-07-18 | ||

| Chemenu | CM143315-1g |

2-methyl-1,4-dihydroisoquinolin-3(2H)-one |

6798-05-6 | 95% | 1g |

$*** | 2023-05-29 | |

| abcr | AB425320-1 g |

2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one; 95% |

6798-05-6 | 1 g |

€542.30 | 2023-07-18 | ||

| abcr | AB425320-5 g |

2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one; 95% |

6798-05-6 | 5 g |

€947.00 | 2023-07-18 | ||

| Alichem | A189003818-1g |

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one |

6798-05-6 | 95% | 1g |

$374.50 | 2023-09-01 | |

| Enamine | EN300-112585-0.05g |

2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |

6798-05-6 | 95% | 0.05g |

$101.0 | 2023-10-26 | |

| Aaron | AR00FGVZ-5g |

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one |

6798-05-6 | 95% | 5g |

$2129.00 | 2023-12-13 | |

| Aaron | AR00FGVZ-10g |

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one |

6798-05-6 | 95% | 10g |

$3145.00 | 2023-12-13 | |

| Aaron | AR00FGVZ-250mg |

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one |

6798-05-6 | 95% | 250mg |

$322.00 | 2025-01-24 | |

| abcr | AB425320-10g |

2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one, 95%; . |

6798-05-6 | 95% | 10g |

€1330.40 | 2025-02-19 |

2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

6798-05-6 (2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one) 関連製品

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6798-05-6)2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

清らかである:99%

はかる:1g

価格 ($):375.0